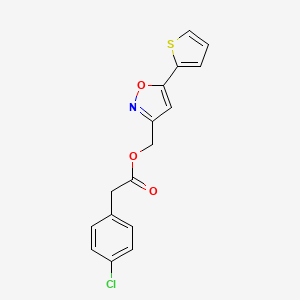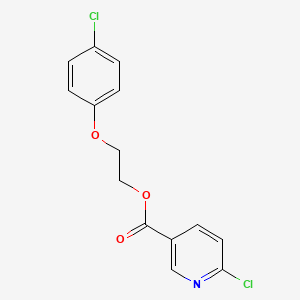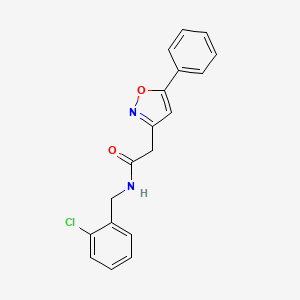
N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions that this compound undergoes are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results .科学的研究の応用
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, the efficiency of triazole derivatives in preventing corrosion of mild steel in acidic media has been highlighted. These compounds exhibit significant inhibition efficiencies, with some reaching up to 99% in certain acidic environments. The adsorption of these molecules on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and specific interaction that effectively reduces corrosion rates (Lagrenée et al., 2002).
Synthesis and Characterization
The synthesis of triazole compounds involves multiple steps, starting from basic chemical precursors to achieve the desired triazole derivative. For example, the synthesis process can involve the reaction of triazole esters with diamines under specific conditions to yield high-purity triazole compounds. The characterization of these compounds is conducted using various spectroscopic methods, ensuring the correct structure and purity (Kan, 2015).
Pharmacological Potential
Triazole derivatives have been investigated for their potential pharmacological activities, including antimicrobial and enzyme inhibition properties. These compounds have demonstrated significant activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. Furthermore, the inhibition of enzymes such as cholinesterases has been explored, indicating the therapeutic potential of triazole derivatives in treating conditions such as Alzheimer's disease (Riaz et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEZUXHOACIFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)
![2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837805.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)
![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylprop-2-enamide](/img/structure/B2837810.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)
